Z-Lys(boc)-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

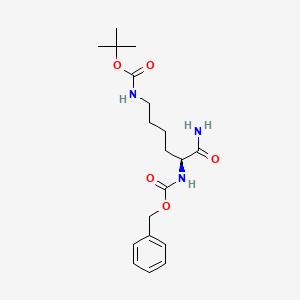

. It consists of a lysine residue with a benzyloxycarbonyl (Z) protecting group on the epsilon-amino group and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This compound is essential for the step-wise construction of complex peptide sequences due to its dual protection.

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): Z-Lys(boc)-NH2 is commonly synthesized using SPPS, where the amino acid is sequentially added to a resin-bound growing peptide chain.

Solution-Phase Synthesis: This method involves the reaction of lysine with benzyloxycarbonyl chloride and tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods:

Batch Production: Large-scale synthesis often employs batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield.

Continuous Flow Synthesis: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of this compound.

Types of Reactions:

Deprotection: The Z and Boc protecting groups can be selectively removed under specific conditions.

Coupling Reactions: this compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation is used to remove the Z group.

Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products Formed:

Peptides: The primary product is the peptide chain with the lysine residue incorporated at the desired position.

作用机制

Target of Action

Z-Lys(boc)-NH2, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in solid-phase peptide synthesis (SPPS) to create peptides containing Nepsilon protected lysyl side chains . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

The compound acts as a building block in the synthesis of peptides. It interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups serve as protective groups for the amino and carboxyl groups of the lysine residue, respectively . These protective groups prevent unwanted side reactions during the synthesis process.

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific peptide being synthesized. As a building block for peptide synthesis, it can be involved in a wide range of biochemical pathways depending on the function of the synthesized peptide .

Pharmacokinetics

This is primarily because it is used as a reagent in peptide synthesis rather than as a drug itself .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with Nepsilon protected lysyl side chains . These peptides can then be used in various biological and medical applications, including as therapeutic agents, diagnostic tools, and research materials .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . For example, it is recommended to store the compound below +30°C to maintain its stability .

生化分析

Biochemical Properties

Z-Lys(boc)-NH2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is used in the synthesis of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex, which serves as a substrate for obtaining other derivatives of Lysine .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is used in the synthesis of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex, indicating potential interactions with copper ions .

科学研究应用

Z-Lys(boc)-NH2 is extensively used in various fields:

Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.

Biology: It is used to study protein structure and function by incorporating labeled lysine residues.

Medicine: Peptides synthesized using this compound are used in drug development and as therapeutic agents.

Industry: It is employed in the production of bioactive peptides for use in cosmetics and food additives.

相似化合物的比较

Fmoc-Lys(Z)-OH: Similar to Z-Lys(boc)-NH2 but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

Boc-Lys(Z)-OH: Similar to this compound but used in different synthetic strategies.

Uniqueness:

Dual Protection: The dual protection of both the alpha and epsilon amino groups makes this compound unique and versatile in peptide synthesis.

Stability: The Boc group provides stability under basic conditions, while the Z group is stable under acidic conditions, allowing for orthogonal deprotection strategies.

生物活性

Z-Lys(boc)-NH2, also known as Z-lysine (Boc)-amide, is a derivative of lysine that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of lysine, which enhances its stability and solubility in biological systems. The molecular formula is C19H29N3O5, and it has a molecular weight of 389.45 g/mol .

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, research involving synthetic peptides containing lysine derivatives showed promising results against Escherichia coli and other Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli K12 | 20 µM |

| (KLAKLAK)2-NH2 | E. coli K12 | 10 µM |

| KLβAKLβAK-NH2 | Staphylococcus aureus | 15 µM |

The introduction of β-alanine in the structure of related compounds has been shown to enhance their antimicrobial efficacy significantly .

Anticancer Properties

This compound and its analogs have been investigated for their anticancer properties. Studies demonstrate that certain derivatives exhibit selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of this compound derivatives on MCF-7 cells, researchers reported:

- Compound Tested : this compound

- Cell Line : MCF-7

- IC50 Value : 25 µM after 48 hours of treatment.

This suggests that this compound can inhibit cell proliferation effectively at relatively low concentrations .

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The positively charged amine group may facilitate binding to negatively charged bacterial membranes or cancer cell surfaces, leading to disruption and subsequent cell death.

Table 2: Mechanisms Involved in Biological Activity

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters membrane integrity leading to cell lysis. |

| Protein Interaction | Binds to specific proteins involved in cell signaling pathways. |

| Induction of Apoptosis | Triggers programmed cell death in cancer cells. |

属性

IUPAC Name |

benzyl N-[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIVYVKAKANCDC-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。